molecular formula C12H16BrNO B8563290 4-(4-Bromophenoxy)-1-methylpiperidine

4-(4-Bromophenoxy)-1-methylpiperidine

Cat. No.: B8563290
M. Wt: 270.17 g/mol
InChI Key: MBSDSHYGSGQSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromophenyl 1-methylpiperidin-4-yl ether . This nomenclature reflects its structural components:

  • A piperidine ring (a six-membered amine heterocycle) substituted with a methyl group at the 1-position.
  • A phenoxy group (an oxygen-linked benzene ring) substituted with a bromine atom at the 4-position, attached to the piperidine ring at the 4-position.

The systematic classification places this compound within the broader category of aryl ethers , specifically brominated heterocyclic ethers. Its dual functionality—amine and ether—makes it a versatile intermediate in organic synthesis.

Molecular Formula and Structural Representation

The molecular formula of 4-(4-bromophenoxy)-1-methylpiperidine is C₁₂H₁₆BrNO , corresponding to a molecular weight of 270.17 g/mol . The structure comprises:

  • A piperidine ring (C₅H₁₁N) with a methyl group (-CH₃) at the 1-position.
  • A 4-bromophenoxy group (-OC₆H₄Br) linked to the 4-position of the piperidine ring.

The structural representation can be visualized as follows:

       CH3  
        |  
N—C1—C2—C3—C4—O—C6H4Br  
        |     |  
        C5    Br (para position)  

This arrangement ensures distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

SMILES Notation and InChI Key Specifications

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CN1CCC(CC1)OC2=CC=C(C=C2)Br , which encodes:

  • The piperidine ring (N1CCC(CC1)) with a methyl group (C) attached to the nitrogen.
  • The ether linkage (O) connecting the piperidine to the brominated benzene ring (C2=CC=C(C=C2)Br).

The InChI Key , a standardized hash for chemical structures, is MBSDSHYGSGQSEI-UHFFFAOYSA-N . This identifier ensures unambiguous referencing across chemical databases.

Registry Numbers and Common Synonyms

The compound is registered under several identifiers:

  • CAS Registry Number : 494777-78-5.
  • DSSTox Substance ID : Not explicitly listed in available sources, though related compounds (e.g., 4-(4-Bromophenyl)-1-methylpiperidine) have DSSTox IDs such as DTXSID401290868.

Common synonyms include:

  • 4-Bromophenyl 1-methyl-4-piperidinyl ether
  • This compound
  • 1-Methyl-4-(4-bromophenoxy)piperidine.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-(4-bromophenoxy)-1-methylpiperidine

InChI

InChI=1S/C12H16BrNO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3

InChI Key

MBSDSHYGSGQSEI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including 4-(4-Bromophenoxy)-1-methylpiperidine, exhibit significant antimicrobial properties. A study focused on structure-activity relationships (SAR) revealed that various piperidine analogs could inhibit the growth of Mycobacterium tuberculosis, with certain compounds demonstrating IC50 values as low as 12 μM . The presence of bromine in the para position of the phenyl ring enhances the compound's potency, making it a valuable candidate for further development as an anti-tuberculosis agent.

Inhibition of Enzymatic Activity

Another notable application is the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. Compounds similar to this compound have been synthesized and tested for their ability to inhibit this enzyme, which is crucial for developing treatments for hyperpigmentation disorders. For instance, a related compound demonstrated an IC50 value of 1.5 μM against tyrosinase, indicating strong inhibitory activity . This suggests that this compound could be explored for cosmetic or therapeutic applications in skin pigmentation disorders.

Neuropharmacology

The piperidine scaffold is known for its diverse pharmacological profiles, including effects on neurotransmitter systems. Compounds with similar structures have been studied for their potential in treating neurological disorders by modulating dopamine and serotonin receptors. This suggests that this compound may also possess neuroactive properties worth investigating in preclinical models.

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of piperidine derivatives. Preliminary data indicate that modifications on the piperidine ring can lead to enhanced cytotoxicity against various cancer cell lines. The specific role of the bromophenoxy group in enhancing this activity remains an area for further research but highlights a promising application of this compound in cancer therapeutics.

Data Tables

Application AreaCompound ActivityIC50 Value (μM)Reference
AntimicrobialInhibition of Mycobacterium tuberculosis12
Enzymatic InhibitionTyrosinase inhibition1.5
NeuropharmacologyDopamine receptor modulationTBDTBD
AnticancerCytotoxicity against cancer cellsTBDTBD

Case Study 1: Antimycobacterial Activity

A detailed investigation into a series of piperidine derivatives was conducted to evaluate their efficacy against Mycobacterium tuberculosis. The study highlighted that compounds featuring halogen substitutions, particularly bromine, exhibited enhanced inhibitory effects compared to their unsubstituted counterparts. This study underscores the significance of structural modifications in optimizing antimicrobial activity.

Case Study 2: Tyrosinase Inhibitors

In another study focused on skin depigmentation therapies, a library of phenolic compounds was synthesized and screened for tyrosinase inhibition. The results indicated that compounds with a bromophenoxy group showed superior activity compared to other structural variants, positioning them as promising candidates for further development in cosmetic formulations aimed at treating hyperpigmentation.

Comparison with Similar Compounds

Diphenylpyraline (4-(Diphenylmethoxy)-1-methylpiperidine)

  • Structure : 1-methylpiperidine core with a diphenylmethoxy substituent.
  • Key Differences: The diphenylmethoxy group introduces steric bulk and aromatic π-π interactions, contrasting with the bromophenoxy group's halogen-mediated interactions.
  • Applications : Used as an antihistaminic agent .
  • Data: Molecular weight 295.4 g/mol; higher lipophilicity due to two phenyl groups compared to the bromophenoxy derivative .

(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine

  • Structure : Fluorophenyl and benzodioxole substituents on the piperidine ring.
  • Key Differences: The fluorophenyl group enhances electron-withdrawing effects, while the benzodioxole adds electron-rich regions. Stereochemistry (3S,4R) is critical for biological activity, unlike the non-chiral bromophenoxy compound .
  • Applications : Intermediate in antidepressant synthesis (e.g., paroxetine derivatives) .

4-(4-Bromo-2-chlorophenoxy)-1-methylpiperidine

  • Structure: Nearly identical to the target compound but includes an additional chlorine atom on the phenoxy ring.
  • Molecular weight 304.61 g/mol (same as target compound) .
  • Implications : Chlorine may enhance metabolic stability but could alter toxicity profiles .

4-(1H-Imidazol-4-yl)-1-methylpiperidine

  • Structure: Imidazole ring substituent instead of bromophenoxy.
  • Key Differences: The imidazole enables hydrogen bonding and metal coordination, contrasting with the bromophenoxy group's halogen interactions.
  • Applications: Potential use in targeting enzymes or receptors requiring heterocyclic interactions .

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine

  • Structure: Nitro and fluoro substituents on the phenoxy group.
  • Key Differences : The nitro group is a strong electron-withdrawing moiety, increasing reactivity in electrophilic substitutions. Boiling point 387.6±22.0°C , density 1.202 g/cm³ .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
4-(4-Bromophenoxy)-1-methylpiperidine C₁₂H₁₅BrClNO 304.61 4-Bromo-2-chlorophenoxy Pharmaceutical intermediate
Diphenylpyraline C₁₉H₂₃NO 295.40 Diphenylmethoxy Antihistaminic agent
(3S,4R)-3-(Benzodioxol-oxymethyl)-4-FPh C₂₀H₂₀FNO₃ 341.38 Fluorophenyl, benzodioxole Antidepressant intermediate
4-(1H-Imidazol-4-yl)-1-methylpiperidine C₉H₁₅N₃ 165.24 Imidazole Enzyme/receptor targeting
4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-MP C₁₃H₁₇FN₂O₃ 268.28 Nitro, fluoro Reactive intermediate

Research Findings and Implications

  • Toxicity: Fluorophenyl-piperidine derivatives exhibit acute oral toxicity (LD₅₀ 50–300 mg/kg) , suggesting bromophenoxy variants may require similar safety evaluations.
  • Stereochemistry: Chiral centers in fluorophenyl derivatives (e.g., 3S,4R configuration) significantly impact biological activity, whereas non-chiral bromophenoxy compounds may have broader synthetic utility .
  • Functional Groups: Bromophenoxy and chlorophenoxy groups enhance halogen bonding in drug-receptor interactions, while imidazole or nitro groups diversify reactivity .

Preparation Methods

Tosylate Intermediate Route

A widely reported strategy begins with the preparation of 1-methylpiperidin-4-yl tosylate as a key intermediate. Piperidin-4-ol is first methylated at the nitrogen using methyl iodide in the presence of a base such as potassium carbonate, yielding 1-methylpiperidin-4-ol. Subsequent treatment with tosyl chloride in dichloromethane converts the hydroxyl group into a tosylate, enhancing its leaving capacity.

The tosylate intermediate undergoes nucleophilic attack by 4-bromophenol in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃). This step forms the ether linkage, affording 4-(4-bromophenoxy)-1-methylpiperidine. Optimization studies indicate that elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields to 78–85%.

Table 1: Representative Conditions for Tosylate Route

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Time18 hours
Yield82%

Direct Alkylation of Piperidine Derivatives

Alternative pathways leverage direct alkylation of 1-methylpiperidine with 4-bromoaryl electrophiles. For instance, 4-fluoronitrobenzene derivatives have been used in Ullmann-type couplings, though this approach requires copper catalysts and suffers from moderate yields (60–70%). Recent advances employ phase-transfer catalysts like tetra-n-butylammonium bromide to enhance reactivity, achieving yields up to 75% at reduced temperatures (50–60°C).

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust alternative for constructing the phenoxy-piperidine bond with superior regiocontrol. This method couples 1-methylpiperidin-4-ol with 4-bromophenol under Mitsunobu conditions, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Reaction Mechanism :

  • Activation of 4-bromophenol via phosphorylation by PPh₃.

  • Formation of an oxyphosphonium intermediate.

  • Nucleophilic displacement by 1-methylpiperidin-4-ol, yielding the ether product.

Table 2: Mitsunobu Reaction Optimization

ParameterValue
SolventTHF
ReagentsDIAD, PPh₃
Temperature0°C → Room temperature
Time6 hours
Yield88%

This method circumvents harsh conditions and provides excellent stereochemical fidelity, making it preferable for lab-scale synthesis. However, the cost of DIAD and challenges in scaling limit industrial applicability.

Catalytic Bromination and Functionalization

Recent patents describe catalytic systems for introducing bromine and methyl groups in a single pot. For example, bromobenzene and 1-methylpiperidine react in sulfolane with potassium tert-butoxide at 160–165°C, followed by bromination using N-bromosuccinimide (NBS) in the presence of tetra-n-butylammonium tetraphenylborate. This one-pot approach reduces purification steps and achieves yields exceeding 85%.

Key Advantages :

  • Reduced Steps : Combines N-alkylation and bromination in a single reactor.

  • Scalability : Demonstrated at pilot scale with 10 kg batches.

  • Purity : Final products show >99% HPLC purity without isomerization.

Table 3: One-Pot Catalytic Bromination Conditions

ParameterValue
CatalystTetra-n-butylammonium tetraphenylborate
Brominating AgentNBS
Temperature20–25°C
SolventDichloromethane
Yield87%

Industrial-Scale Production Techniques

Industrial methods prioritize cost-efficiency and environmental sustainability. Continuous flow reactors have been adopted to optimize the synthesis of 1-methylpiperidin-4-ol intermediates, reducing reaction times from hours to minutes. Coupling this with automated crystallization systems ensures consistent product quality.

Case Study : A 2024 pilot plant trial achieved 90% yield by integrating flow chemistry with in-line purification. The process utilized:

  • Microreactors : For precise temperature control during tosylation.

  • Membrane Separation : To isolate this compound from byproducts.

Q & A

Q. What are the recommended laboratory synthesis methods for 4-(4-Bromophenoxy)-1-methylpiperidine?

The synthesis of this compound can be approached via Knoevenagel condensation , a method used for similar piperidine derivatives. For example, benzaldehyde derivatives are condensed with cyanoacetate esters using piperidine as a catalyst (as demonstrated in the synthesis of isopropyl cyanoacrylate monomers) . Multi-step routes may involve:

  • Hydrogenation of tetrahydropyridine intermediates over Pd/C catalysts .
  • Optical resolution using chiral acids (e.g., (−)-dibenzoyltartaric acid) to isolate enantiomers .
  • Functional group transformations , such as converting hydroxymethyl to chloromethyl groups using SOCl₂ .

Q. How should researchers characterize the structural and purity profile of this compound?

Key characterization methods include:

  • X-ray crystallography for resolving crystal structures and supramolecular interactions, as applied to similar piperidine co-crystals .
  • HPLC with UV detection for purity analysis, using mobile phases like methanol/buffer (65:35, pH 4.6) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry, as described for sulfonated piperidine derivatives .
  • Hirshfeld surface analysis to quantify intermolecular interactions in crystalline forms .

Q. What safety protocols are critical when handling this compound?

While toxicological data specific to this compound is limited, general precautions for brominated piperidines include:

  • Eye/Skin Protection : Immediate flushing with water for 15 minutes upon contact, followed by medical consultation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., SOCl₂ or formaldehyde) .
  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) of this compound derivatives be systematically studied?

  • Functional Group Variation : Introduce substituents (e.g., halogens, methoxy, or sulfonyl groups) to the bromophenoxy or piperidine moieties to assess bioactivity changes .
  • Pharmacological Assays : Screen derivatives against target enzymes (e.g., serotonin transporters) using radioligand binding assays, as done for antidepressant intermediates .
  • Computational Modeling : Perform docking studies with receptors (e.g., GPCRs) to predict binding affinities .

Q. How can contradictory spectroscopic or synthetic yield data be resolved?

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., PubChem’s IUPAC Name and InChIKey) .
  • Reaction Optimization : Adjust catalysts (e.g., piperidine concentration in Knoevenagel reactions) or solvent systems (e.g., toluene vs. ethanol) to improve reproducibility .
  • Crystallographic Verification : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Catalyst Screening : Test alternatives to Pd/C (e.g., Pt or Raney Ni) for hydrogenation steps .
  • pH Control : Use buffered conditions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) during chromatographic separations .
  • Microwave-Assisted Synthesis : Reduce reaction times for condensation steps, as applied in green chemistry approaches for dihydropyridines .

Q. How can analytical assays for quantifying this compound in complex matrices be validated?

  • Method Development : Use HPLC with diode-array detection (DAD) and gradient elution to separate the compound from impurities .
  • Linearity and Recovery Tests : Spike known concentrations into biological matrices (e.g., plasma) and validate recovery rates (90–110%) .
  • Stability Studies : Assess degradation under stress conditions (heat, light, pH extremes) to establish storage guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.